REACTION_CXSMILES
|
[C-]#[C-].[Li+].[Li+].[CH2:5](N)[CH2:6]N.[C:9]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[NH4+].[Cl-]>C1COCC1>[C:5]([C:9]1([OH:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[CH:6] |f:0.1.2.3,5.6|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Li+].[Li+].C(CN)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 4 h at 20° C., 15 h at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
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WASH
|
Details
|
washed with 3M aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
After extraction with Et2O
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Type
|
WASH
|
Details
|
the organic phases were washed with water, aqueous sat. Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(CCCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |